2-(2-Butoxyethoxy)ethyl butyl hexanedioate
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Overview
Description
2-(2-Butoxyethoxy)ethyl butyl hexanedioate is an organic compound with the molecular formula C16H30O5. It is a diester formed from the reaction of butyl hexanedioic acid and 2-(2-butoxyethoxy)ethanol. This compound is known for its applications in various industrial and scientific fields due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Butoxyethoxy)ethyl butyl hexanedioate typically involves the esterification reaction between butyl hexanedioic acid and 2-(2-butoxyethoxy)ethanol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process. The product is then purified through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar esterification process but on a larger scale. The reactants are mixed in large reactors, and the reaction is carried out under controlled temperature and pressure conditions. The product is then separated and purified using industrial-scale distillation columns and crystallizers.
Chemical Reactions Analysis
Types of Reactions
2-(2-Butoxyethoxy)ethyl butyl hexanedioate can undergo various chemical reactions, including:
Hydrolysis: The ester bonds can be hydrolyzed in the presence of water and an acid or base catalyst, resulting in the formation of butyl hexanedioic acid and 2-(2-butoxyethoxy)ethanol.
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of carboxylic acids and other oxidation products.
Reduction: Reduction reactions can convert the ester groups into alcohols using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Hydrolysis: Butyl hexanedioic acid and 2-(2-butoxyethoxy)ethanol.
Oxidation: Carboxylic acids and other oxidation products.
Reduction: Alcohols derived from the ester groups.
Scientific Research Applications
2-(2-Butoxyethoxy)ethyl butyl hexanedioate has several applications in scientific research, including:
Chemistry: Used as a solvent and reagent in organic synthesis and polymer chemistry.
Biology: Employed in the formulation of biological assays and as a component in biochemical research.
Medicine: Investigated for its potential use in drug delivery systems and pharmaceutical formulations.
Industry: Utilized in the production of coatings, adhesives, and plasticizers due to its chemical stability and compatibility with various materials.
Mechanism of Action
The mechanism of action of 2-(2-Butoxyethoxy)ethyl butyl hexanedioate involves its interaction with molecular targets through its ester functional groups. These groups can undergo hydrolysis, oxidation, or reduction, leading to the formation of various products that can interact with biological pathways. The compound’s ability to act as a solvent and reagent also contributes to its effectiveness in various applications.
Comparison with Similar Compounds
Similar Compounds
2-(2-Butoxyethoxy)ethanol: A glycol ether with similar solvent properties.
Butyl hexanedioic acid: A diacid used in the synthesis of esters and polymers.
Diethylene glycol monobutyl ether: Another glycol ether with comparable chemical properties.
Uniqueness
2-(2-Butoxyethoxy)ethyl butyl hexanedioate is unique due to its dual ester functional groups, which provide it with distinct chemical reactivity and versatility in various applications. Its ability to undergo multiple types of chemical reactions and its compatibility with different materials make it a valuable compound in both scientific research and industrial applications.
Properties
CAS No. |
876125-23-4 |
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Molecular Formula |
C18H34O6 |
Molecular Weight |
346.5 g/mol |
IUPAC Name |
6-O-[2-(2-butoxyethoxy)ethyl] 1-O-butyl hexanedioate |
InChI |
InChI=1S/C18H34O6/c1-3-5-11-21-13-14-22-15-16-24-18(20)10-8-7-9-17(19)23-12-6-4-2/h3-16H2,1-2H3 |
InChI Key |
GAZVRXFBRUZRPM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOCCOCCOC(=O)CCCCC(=O)OCCCC |
Origin of Product |
United States |
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